molecular formula C3H11IN4 B1281238 2-Amino-1,3-dimethylguanidine hydroiodide CAS No. 71440-83-0

2-Amino-1,3-dimethylguanidine hydroiodide

Cat. No.: B1281238
CAS No.: 71440-83-0
M. Wt: 230.05 g/mol
InChI Key: OQOKBKZRXOPPTJ-UHFFFAOYSA-N
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Description

2-Amino-1,3-dimethylguanidine hydroiodide is a guanidinium-containing compound with the molecular formula C5H13N4·HI and a molecular weight of 268.1 g/mol.

Preparation Methods

The synthesis of 2-Amino-1,3-dimethylguanidine hydroiodide can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides straightforward and efficient access to diverse guanidines in yields up to 81% under mild conditions . The traditional synthesis of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . Industrial production methods may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines .

Chemical Reactions Analysis

2-Amino-1,3-dimethylguanidine hydroiodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include thioureas, thiophilic metal salts, Mukaiyama’s reagent, and coupling reagents . Major products formed from these reactions include N,N′-disubstituted guanidines and other guanidinium derivatives .

Scientific Research Applications

2-Amino-1,3-dimethylguanidine hydroiodide has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, it is used in the development of pharmaceuticals and other therapeutic agents. The compound’s unique guanidinium structure allows it to play key roles in various biological functions and biochemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-1,3-dimethylguanidine hydroiodide involves its interaction with molecular targets and pathways in biological systems. The guanidinium group is known to interact with various enzymes and receptors, modulating their activity and influencing cellular processes . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

2-Amino-1,3-dimethylguanidine hydroiodide can be compared with other guanidinium-containing compounds, such as N,N′-disubstituted guanidines and S-methylisothioureas . These compounds share similar structural features but differ in their reactivity, stability, and biological activity . The unique properties of this compound, such as its specific guanidinium structure and interaction with molecular targets, distinguish it from other similar compounds .

Properties

IUPAC Name

1-amino-2,3-dimethylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4.HI/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOKBKZRXOPPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991841
Record name N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71440-83-0
Record name NSC72520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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